molecular formula C14H12ClNO2 B1663374 Cicletanine CAS No. 89943-82-8

Cicletanine

Cat. No. B1663374
CAS RN: 89943-82-8
M. Wt: 261.7 g/mol
InChI Key: CVKNDPRBJVBDSS-UHFFFAOYSA-N
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Description

Cicletanine is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension .


Molecular Structure Analysis

Cicletanine has a molecular formula of C14H12ClNO2 . Its average mass is 261.704 Da and its monoisotopic mass is 261.055664 Da . The structure includes a furopyridine core, which is a fused furan and pyridine ring .


Physical And Chemical Properties Analysis

Cicletanine has a molecular formula of C14H12ClNO2 and a molar mass of 261.71 g·mol−1 . It is a small molecule .

Scientific Research Applications

Vascular Effects

Cicletanine, known for its antihypertensive properties, has been shown to effectively counteract vasoconstriction induced by certain endogenous ligands. Bagrov et al. (2000) found that cicletanine reverses vasoconstriction in human mesenteric arteries caused by the Na/K-ATPase inhibitor marinobufagenin via a protein kinase C-dependent mechanism, highlighting its potential efficacy in conditions like salt-sensitive hypertension where such mechanisms are critical (Bagrov et al., 2000).

Renal Protection

Cicletanine has shown promising results in protecting the cardiovascular and renal systems against hypertensive injuries. Uehara et al. (1991) demonstrated that cicletanine ameliorated hypertension development in Dahl salt-sensitive rats, along with improvements in renal function and structure, suggesting its potential for renal protection (Uehara et al., 1991).

Metabolic Pathways

Research by Menard et al. (2000) explored cicletanine's metabolism, focusing on its transformation into sulfoconjugated or glucuroconjugated enantiomers. This study highlighted the involvement of various UGT isoenzymes in cicletanine's metabolism, providing insights into its pharmacokinetics and interactions with other drugs (Menard et al., 2000).

Effects on Prostaglandin Synthesis

Cicletanine's effects on prostaglandin synthesis were investigated by Yasu et al. (1995), who found that it increased the systemic levels of prostaglandin I2 in patients with essential hypertension. This action may contribute to its antihypertensive mechanism (Yasu et al., 1995).

Antioxidant Properties

The antioxidant potential of cicletanine was explored by Uehara et al. (1993), who found that it exhibited radical scavenging properties, reducing lipid peroxidation and protecting the kidney in hypertensive conditions. This suggests an additional therapeutic aspect of cicletanine in cardiovascular protection(Uehara et al., 1993).

Nitric Oxide Pathway Modulation

Akamatsu et al. (2001) studied the effects of cicletanine on the nitric oxide pathway in human umbilical vein endothelial cells. They found that cicletanine increased cyclic GMP levels, decreased prostacyclin generation, and enhanced nitric oxide production, potentially contributing to its antihypertensive action (Akamatsu et al., 2001).

Influence on Pulmonary Hypertension

Saadjian et al. (1996) investigated cicletanine's effects on pulmonary artery hypertension resulting from chronic obstructive lung disease. Their findings suggested that long-term treatment with cicletanine can induce effective pulmonary vasodilation in such patients (Saadjian et al., 1996).

Future Directions

Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension . It has also been suggested as a potential therapy for pulmonary arterial hypertension .

properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNDPRBJVBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868972
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicletanine

CAS RN

89943-82-8
Record name Cicletanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicletanine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicletanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CICLETANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
RP Garay, C Rosati, K Fanous, M Allard, E Morin… - European journal of …, 1995 - Elsevier
It was previously shown that the urinary sulfo-conjugate metabolite of cicletanine (cicletanine sulfate), and not free cicletanine, is salidiuretic in rats. Here we investigated potential …
Number of citations: 34 www.sciencedirect.com
F Vargas, M Alvarez-Guerra… - American journal of …, 1998 - academic.oup.com
… )-cicletanine antagonizes AII more effectively in rat kidney than in mesenteric vascular beds. Moreover, in rat kidney vascular beds (−)-cicletanine … of (−)-cicletanine against AII compared …
Number of citations: 2 academic.oup.com
T Tarrade, PH Guinot - Drugs Under Experimental and Clinical …, 1988 - europepmc.org
… phase-III development of cicletanine, a new antihypertensive … less than 95 mmHg) with cicletanine. After this initial regular … effect and the good tolerance of cicletanine (50-100 mg/day) …
Number of citations: 19 europepmc.org
L Kalinowski, M Szczepańska-Konkel… - … : The Vascular System, 1999 - Elsevier
… of cicletanine is clearly dissociated from a natriuretic effect that appears at high doses. Cicletanine … The mechanism(s) by which cicletanine induces the biological effects has not been …
Number of citations: 16 www.sciencedirect.com
M Alvarez-Guerra, O Alda, E Morin… - Journal of …, 1996 - journals.lww.com
… ±) cicletanine … cicletanine-pretreated (50 mg/kg orally, po) as that in vehicle-pretreated animals (ED 50 = 0.48 ± 0.012 vs. 0.025 ± 0.007 μg/kg, p < 0.05). The displacement by cicletanine …
Number of citations: 8 journals.lww.com
J Pruñonosa, R Obach, A Diez-Cascón… - … of Chromatography B …, 1992 - Elsevier
A sensitive and selective high-performance capillary electrophoresis procedure was developed for the determination of S(+) and R(−) enantiomers of cicletanine in human plasma. The …
Number of citations: 92 www.sciencedirect.com
Z Szilvássy, T Csont, T Páli, MT Droy-Lefaix… - Journal of vascular …, 2001 - karger.com
… The effect of cicletanine was compared to that of the structurally similar diuretic drug, furosemide. Here we show that cicletanine lowers blood pressure and increases vascular NO and …
Number of citations: 46 karger.com
Y Uehara, A Numabe, N Hirawa… - Journal of …, 1991 - journals.lww.com
We designed experiments to reveal the antihypertensive properties of cicletanine, a novel antihypertensive drug, in Dahl salt-sensitive (Dahl-S) rats. Cicletanine (39 mg/kg body weight …
Number of citations: 57 journals.lww.com
A Saadjian, F Philip-Joët, F Paganelli… - Journal of …, 1998 - journals.lww.com
… effects of cicletanine on pulmonary … cicletanine (50 mg daily, orally) on hemodynamics and blood gases of patients with PAH resulting from COLD. The initial dose of 50 mg of cicletanine …
Number of citations: 40 journals.lww.com
AY Bagrov, RI Dmitrieva, NA Dorofeeva… - Journal of …, 2000 - journals.lww.com
… of cicletanine to antagonize the effects of MBG. We hypothesized that cicletanine antagonizes … Thus, we compared mechanisms of cicletanine vasorelaxation in vessels pre-contracted …
Number of citations: 27 journals.lww.com

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